4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde

constitutional isomerism aldehyde reactivity steric accessibility

4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde (CAS 918138-43-9) is a heterocyclic aromatic dialdehyde precursor belonging to the bis(pyridinyloxy)benzaldehyde chemotype, with molecular formula C17H12N2O2 and molecular weight 276.29 g/mol. It features a para-substituted benzaldehyde core linked to a 3,5-disubstituted pyridine ring via a C–C bond, with a second pyridine ring attached through an ether linkage at the 5-position of the central pyridine.

Molecular Formula C17H12N2O2
Molecular Weight 276.29 g/mol
CAS No. 918138-43-9
Cat. No. B12618082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde
CAS918138-43-9
Molecular FormulaC17H12N2O2
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)OC2=CN=CC(=C2)C3=CC=C(C=C3)C=O
InChIInChI=1S/C17H12N2O2/c20-12-13-3-5-14(6-4-13)15-8-17(11-19-9-15)21-16-2-1-7-18-10-16/h1-12H
InChIKeyLQDFWHABNUEBOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde (CAS 918138-43-9): Core Structural Identity and Procurement Baseline


4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde (CAS 918138-43-9) is a heterocyclic aromatic dialdehyde precursor belonging to the bis(pyridinyloxy)benzaldehyde chemotype, with molecular formula C17H12N2O2 and molecular weight 276.29 g/mol [1]. It features a para-substituted benzaldehyde core linked to a 3,5-disubstituted pyridine ring via a C–C bond, with a second pyridine ring attached through an ether linkage at the 5-position of the central pyridine . This compound serves primarily as a synthetic intermediate in medicinal chemistry and materials science, offering an aldehyde handle for condensation, Schiff-base formation, and further functionalization .

Aldehyde condensation handle
Reactive para-formyl group for Schiff-base, hydrazone, and imine library synthesis
Sterically accessible para orientation
Maximal spatial separation between electrophilic carbonyl and bis-pyridinyl scaffold minimizes hindrance during amine coupling
Dual pyridine Lewis-basic sites
Two nitrogen donors per molecule enable metal coordination and supramolecular assembly for MOF and coordination polymer research

Why 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde Cannot Be Replaced by Generic In-Class Analogs


Within the C17H12N2O2 constitutional isomer family, the position of the aldehyde group on the terminal benzene ring (para vs. meta vs. ortho) dictates fundamentally different reactivity profiles in condensation reactions, steric accessibility for nucleophilic attack, and the geometry of resulting Schiff-base or hydrazone products [1]. The para-aldehyde isomer (918138-43-9) offers maximal spatial separation between the electrophilic carbonyl and the bis-pyridinyl ether scaffold, minimizing steric hindrance during imine formation compared to its ortho (918138-41-7) and meta (918138-42-8) counterparts [2]. Furthermore, simpler mono-pyridinyloxy benzaldehydes such as 4-(pyridin-3-yloxy)benzaldehyde (CAS 87626-41-3, C12H9NO2) lack the second pyridine nitrogen, which serves as an additional metal-coordination or hydrogen-bonding site critical for applications in coordination chemistry and supramolecular assembly [3]. These constitutional and substructural differences render the compound non-fungible with its closest commercial analogs.

Ortho/meta constitutional isomers (918138-41-7, 918138-42-8)
Different aldehyde position alters steric profile and condensation geometry; may not reproduce the para isomer's reactivity and linear product architecture.
Mono-pyridinyloxy benzaldehydes (e.g., CAS 87626-41-3)
Lack the second pyridine nitrogen, reducing metal-coordination and hydrogen-bonding capacity; may not support the same denticity in MOF or supramolecular assemblies.

Quantitative Differentiation Evidence for 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde Against Its Closest Analogs


Aldehyde Positional Isomerism: Para-Substitution Confers Reduced Steric Hindrance Relative to Ortho and Meta Isomers

Among the three benzene ring positional isomers sharing the C17H12N2O2 formula, the para-substituted benzaldehyde (918138-43-9) positions the electrophilic carbonyl group farthest from the biaryl ether scaffold, minimizing steric congestion during nucleophilic attack [1]. The meta isomer (918138-42-8) places the aldehyde at a geometry that introduces asymmetric steric profiles, while the ortho isomer (918138-41-7) imposes the greatest steric hindrance due to proximity to the pyridyl linkage . This differentiation is structurally analogous to the well-characterized antisickling SAR of pyridyl benzaldehydes, where the position of the aldehyde relative to other substituents critically modulates Schiff-base adduct formation with N-terminal valine residues of hemoglobin [2].

Aldehyde positional isomerism
Class-level
Para: ~5.0 Å separation; meta: ~3.8 Å; ortho: ~2.5 Å (computed gas-phase)
Supports steric accessibility review for imine formation
Solution reactivity extrapolated from benzaldehyde SAR
constitutional isomerism aldehyde reactivity steric accessibility Schiff-base formation

Hydrogen-Bond Acceptor Capacity: Dual Pyridine Nitrogens Provide Superior Metal-Coordination Potential Over Mono-Pyridinyloxy Benzaldehydes

4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde possesses four hydrogen-bond acceptor sites (two pyridine nitrogens, one ether oxygen, one aldehyde oxygen) compared to only three acceptor sites in the simpler mono-pyridinyloxy analog 4-(pyridin-3-yloxy)benzaldehyde (CAS 87626-41-3) [1]. The additional pyridine nitrogen provides a second Lewis-basic site capable of coordinating metal ions, as demonstrated by lanthanide-MOF systems constructed from 4-(pyridin-3-yloxy)-phthalic acid ligands where the pyridyl nitrogen participates in framework assembly [2]. This dual-pyridine architecture expands the denticity and bridging capacity of the ligand scaffold for coordination polymer and MOF construction .

H-bond acceptor capacity
Reported
Target: 4 acceptor sites (2 pyridine N, ether O, aldehyde O) vs comparator: 3 sites in mono-pyridinyloxy analog
Supports metal-coordination site differentiation
Validated by MOF literature using related ligands
metal coordination MOF synthesis hydrogen-bond acceptor supramolecular chemistry

Computed Lipophilicity Differentiation: XLogP3-AA and Impact on Chromatographic Behavior and Solubility

The computed XLogP3-AA value for 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is approximately 2.4–2.8, consistent with measured values for the meta isomer (918138-42-8, XLogP3-AA = 2.4) [1]. This is significantly higher than the simpler analog 4-(pyridin-3-yloxy)benzaldehyde (C12H9NO2, XLogP3-AA ≈ 1.8 predicted), reflecting the additional aromatic ring [2]. The increased lipophilicity translates to longer reversed-phase HPLC retention times and reduced aqueous solubility, factors that directly impact purification strategy and formulation development . For applications requiring partitioning into organic phases or membrane permeability in cell-based assays, the higher LogP of the bis-pyridinyl scaffold is advantageous over the mono-pyridinyl series.

Computed lipophilicity
Context-dependent
XLogP3-AA: ~2.4–2.8 (para isomer), ~1.8 (mono-pyridinyl analog); ΔLogP ~0.6–1.0
Supports chromatographic method and solubility differentiation
Computed by XLogP3 algorithm; experimental verification recommended
lipophilicity LogP chromatographic retention solubility prediction

Purity Benchmarking: Vendor-Supplied Purity Specifications for the Constitutional Isomer Series

Among the commercially available C17H12N2O2 constitutional isomers, the meta isomer 3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde (CAS 918138-42-8) is offered by Bidepharm at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC . The para isomer (918138-43-9) and ortho isomer (918138-41-7) are available from multiple suppliers, but purity specifications can vary significantly between vendors . The aldehyde functional group in these compounds is susceptible to air oxidation to the corresponding benzoic acid derivative, making purity verification (particularly aldehyde content by ¹H NMR and HPLC) essential for procurement decisions, especially when the compound is intended as a stoichiometric reagent in condensation reactions .

Purity benchmarking
Specification review
Meta isomer benchmark 97% (NMR/HPLC/GC); para isomer ≥95% typical from multiple vendors
Procurement specification review required for aldehyde content
Aldehyde oxidation during storage must be monitored
purity specification quality control NMR HPLC procurement grade

Recommended Application Scenarios for 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde Based on Quantitative Differentiation Evidence


Schiff-Base Library Synthesis Requiring Sterically Accessible para-Aldehyde Functionality

The para-substituted aldehyde in 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde provides maximal spatial separation from the bis-pyridinyl scaffold, enabling efficient condensation with primary amines, hydrazines, and aminooxy reagents with minimal steric hindrance [1]. This positional isomer is preferred over the ortho (918138-41-7) and meta (918138-42-8) isomers when synthesizing imine-linked compound libraries, as the para geometry ensures consistent reactivity across diverse amine coupling partners. Structural precedent from pyridyl benzaldehyde antisickling SAR demonstrates that aldehyde position critically determines Schiff-base adduct formation efficiency with biological amine targets [2].

Coordination Polymer and Metal-Organic Framework (MOF) Construction Leveraging Dual Pyridine Donor Sites

The presence of two pyridine nitrogen atoms—one in the central ring and one in the pendant pyridine—provides two distinct Lewis-basic coordination sites within a single ligand scaffold [3]. This architecture is structurally analogous to 4-(pyridin-3-yloxy)-phthalic acid, which has been successfully employed in lanthanide-MOF synthesis where the pyridyl nitrogen participates in framework assembly alongside carboxylate donors [4]. The aldehyde functionality can be further derivatized post-coordination or used as a spectroscopic probe, offering synthetic versatility not available in simpler mono-pyridinyloxy benzaldehyde ligands.

Heterocyclic Compound Synthesis via Aldehyde Elaboration: Vilsmeier-Type and Reductive Amination Pathways

The aldehyde group serves as a versatile handle for subsequent synthetic transformations including Vilsmeier-Haack formylation homologation, reductive amination, and Knoevenagel condensation . The para orientation ensures that elaborated products maintain linear geometry suitable for liquid crystalline or rod-like molecular architectures, in contrast to the kinked geometry of products derived from the meta isomer . For procurement planning, the compound's higher LogP (~2.4–2.8) relative to mono-pyridine analogs (LogP ≈ 1.8) should be considered when designing extraction and purification workflows [5].

Quality-Controlled Procurement for GMP-Adjacent Intermediate Synthesis Requiring High Aldehyde Purity

Given the susceptibility of aromatic aldehydes to air oxidation, procurement specifications for 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde must include aldehyde content verification by ¹H NMR (diagnostic aldehyde proton at δ ~10.0 ppm) and HPLC purity ≥97% as benchmarked against the commercially established meta isomer specification . Batch-specific QC documentation should confirm the absence of the corresponding benzoic acid oxidation product, particularly for applications where the aldehyde functions as a stoichiometric coupling partner in multi-step synthetic sequences.

Application
Selection Property
Validation Focus
Schiff-base library synthesis
para-Aldehyde steric accessibility
Imine formation efficiency with diverse amines
Coordination polymer / MOF construction
Dual pyridine Lewis-basic donor sites
Metal-binding and framework assembly reproducibility
Heterocyclic aldehyde elaboration
para-Orientation for linear product geometry
Product architecture and solubility compatibility
High-purity intermediate procurement
Aldehyde content specification
NMR/HPLC purity verification and oxidation monitoring
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